1,3,4-Thiadiazole-2,5-dithiol dilithium
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Overview
Description
1,3,4-Thiadiazole-2,5-dithiol dilithium is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. It is known for its high nucleophilicity and ability to form coordination polymers with metals, making it useful in a range of applications from analytical chemistry to industrial processes .
Preparation Methods
The synthesis of 1,3,4-thiadiazole-2,5-dithiol dilithium typically involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with lithium reagents under controlled conditions. One common method includes the use of lithium hydroxide or lithium carbonate in an aqueous or organic solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3,4-Thiadiazole-2,5-dithiol dilithium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or other sulfur-containing compounds.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the thiol groups react with halides or other electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
1,3,4-Thiadiazole-2,5-dithiol dilithium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the determination of metals like bismuth, copper, and lead.
Biology: The compound’s ability to form coordination complexes makes it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,3,4-thiadiazole-2,5-dithiol dilithium exerts its effects involves its high nucleophilicity and ability to form stable coordination complexes with metal ions. The thiadiazole ring contains three donor atoms (one sulfur and two nitrogen), which facilitate the binding to metal ions and other electrophiles . This binding can influence various molecular pathways, making the compound useful in both analytical and therapeutic applications.
Comparison with Similar Compounds
1,3,4-Thiadiazole-2,5-dithiol dilithium can be compared with other similar compounds such as:
1,3,4-Thiadiazole-2,5-dithiol dipotassium salt: Similar in structure but with potassium ions instead of lithium, used in similar applications.
2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with different functional groups, used in different chemical reactions and applications.
5-Methylthio-1,3,4-thiadiazole-2-thiol: A methyl-substituted thiadiazole with unique properties and applications. The uniqueness of this compound lies in its specific reactivity and coordination chemistry with lithium ions, which can offer distinct advantages in certain applications.
Properties
Molecular Formula |
C2H2Li2N2S3 |
---|---|
Molecular Weight |
164.2 g/mol |
InChI |
InChI=1S/C2H2N2S3.2Li/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);; |
InChI Key |
JYOODVYBYHZQCN-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Li].C1(=S)NNC(=S)S1 |
Origin of Product |
United States |
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